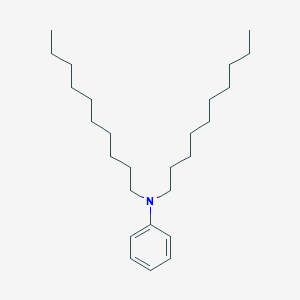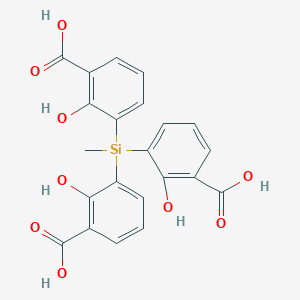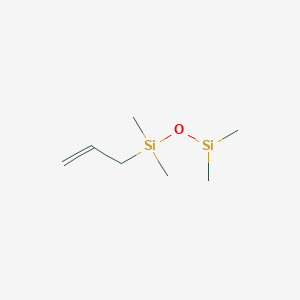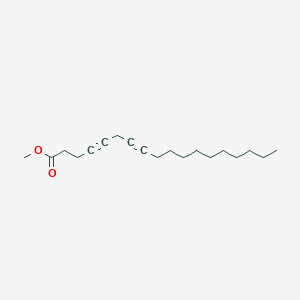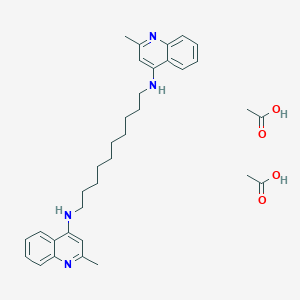
1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate is a chemical compound that has been widely used in scientific research. It is also known as BQQ or Bisquinoline. BQQ is a fluorescent dye that has been used to study DNA and RNA interactions, metal ion detection, and cell imaging.
Wirkmechanismus
The mechanism of action of BQQ involves its ability to bind to biomolecules such as DNA, RNA, and metal ions. The binding of BQQ to these biomolecules results in a change in its fluorescence emission. This change can be used to detect the presence of biomolecules or metal ions in a sample.
Biochemische Und Physiologische Effekte
BQQ has no known biochemical or physiological effects. It is not a drug and is not used for human consumption. BQQ is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BQQ is its high sensitivity and selectivity for biomolecules and metal ions. BQQ can detect low concentrations of biomolecules and metal ions in a sample.
One limitation of using BQQ is its photobleaching properties. BQQ can lose its fluorescence emission over time when exposed to light. This can affect the accuracy of the results obtained from experiments using BQQ.
Zukünftige Richtungen
There are several future directions for the use of BQQ in scientific research. One future direction is to develop new fluorescent probes based on the structure of BQQ. These new probes could have improved properties such as increased sensitivity and selectivity.
Another future direction is to use BQQ in the development of biosensors. Biosensors are devices that can detect the presence of biomolecules or metal ions in a sample. BQQ could be used as a component of biosensors to improve their sensitivity and selectivity.
Conclusion:
In conclusion, 1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate or BQQ is a fluorescent dye that has been widely used in scientific research. It has been used to study DNA and RNA interactions, metal ion detection, and cell imaging. BQQ has high sensitivity and selectivity for biomolecules and metal ions, but its photobleaching properties can affect the accuracy of results. There are several future directions for the use of BQQ in scientific research, including the development of new fluorescent probes and biosensors.
Synthesemethoden
The synthesis of BQQ involves the reaction of 1,10-decanediamine with 2-methyl-4-quinolinecarboxaldehyde in the presence of acetic acid. The reaction produces a yellow-orange solid that can be purified through recrystallization. The purity of the compound can be confirmed through nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
BQQ has been used in various scientific research applications. It has been used as a fluorescent probe to study DNA and RNA interactions. BQQ can bind to the minor groove of DNA and RNA, which results in a change in its fluorescence emission. This change can be used to detect the presence of DNA or RNA in a sample.
BQQ has also been used to detect metal ions such as copper, zinc, and iron. BQQ can bind to metal ions, which results in a change in its fluorescence emission. This change can be used to detect the presence of metal ions in a sample.
BQQ has been used as a cell imaging agent. It can be used to label cells, which allows researchers to visualize the cells under a fluorescent microscope.
Eigenschaften
CAS-Nummer |
19146-62-4 |
|---|---|
Produktname |
1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate |
Molekularformel |
C34H46N4O4 |
Molekulargewicht |
574.8 g/mol |
IUPAC-Name |
acetic acid;N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine |
InChI |
InChI=1S/C30H38N4.2C2H4O2/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30;2*1-2(3)4/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34);2*1H3,(H,3,4) |
InChI-Schlüssel |
KJLDLEIBEQIBFL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O |
Andere CAS-Nummern |
19146-62-4 |
Synonyme |
1,12-bis((2-methylquinolin-4-yl)amino)dodecane UCL 1407 UCL-1407 UCL1407 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



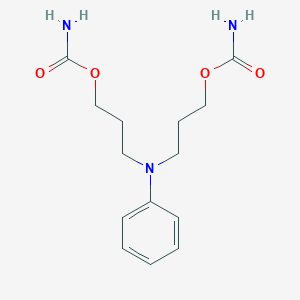
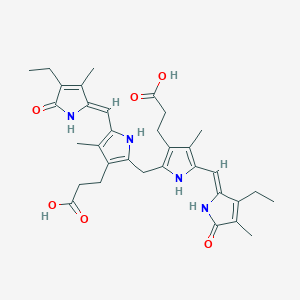
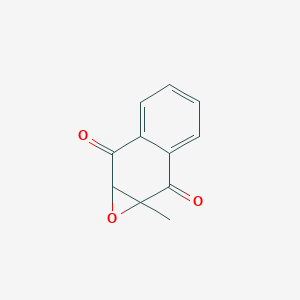
![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)
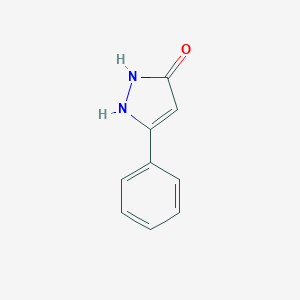
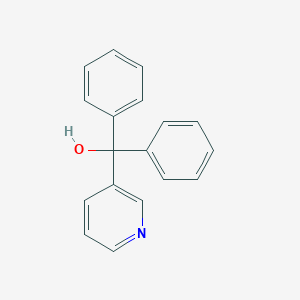
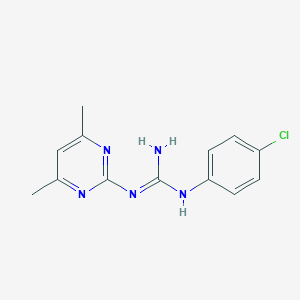
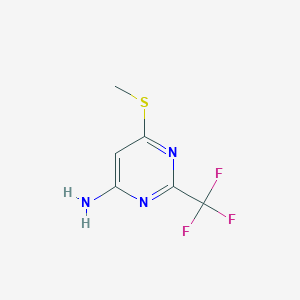
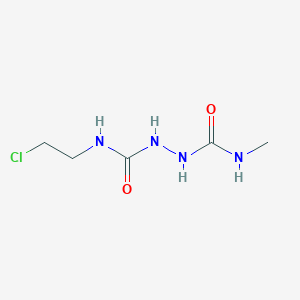
![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)
